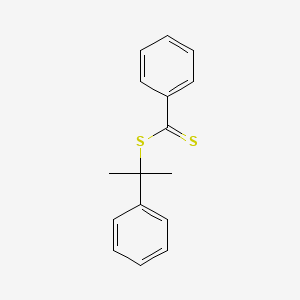

Cumyl dithiobenzoate

Cat. No. B1251837

Key on ui cas rn:

201611-77-0

M. Wt: 272.4 g/mol

InChI Key: KOBJYYDWSKDEGY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06841695B2

Procedure details

100 ml of a 3 M phenylmagnesium bromide solution in diethyl ether were added to 35 g of carbon disulfide in 150 ml of tetrahydrofuran (THF), while maintaining the temperature below 40° C. After one hour, the reaction was terminated by adding 50 ml of water. Ether and THF were removed by a rotary evaporator, after which the mixture obtained was transferred into a 500 ml separating funnel by adding 150 ml of water. 50 ml of heptane and 40 g of α-methylstyrene were added thereto, Concentrated aqueous hydrochloric acid was then added in portions, shaking vigorously each time. The addition of hydrochloric acid was continued until the aqueous layer was virtually colorless. The pH of the aqueous phase fell to a value of less than 7. The organic phase became deep violet, and this color is characteristic of the dithioester. The violet organic phase was separated from the aqueous phase. Volatile materials were removed from the mixture using a rotary evaporator. 93.5 g of a violet oil which contained dithiobenzoic acid were obtained. Dithiobenzoic acid contained in the oil was removed by extraction with 2% sodium hydroxide solution, after which 85 g of cumyl dithiobenzoate were obtained and may be used without further purification in RAFT polymerizations.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=S)=S.[C:12]([SH:20])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[CH2:24][CH3:25])C>O1CCCC1>[C:12]([S:20][C:24]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:25])[CH3:9])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Mg]Br

|

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=S)S

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaking vigorously each time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 50 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ether and THF were removed by a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which the mixture obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 150 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

50 ml of heptane and 40 g of α-methylstyrene were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated aqueous hydrochloric acid was then added in portions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The violet organic phase was separated from the aqueous phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatile materials were removed from the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by extraction with 2% sodium hydroxide solution

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=S)SC(C)(C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 85 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |